molecular formula C17H24N2O3 B2889289 tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate CAS No. 1390338-31-4

tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate

Cat. No.: B2889289
CAS No.: 1390338-31-4
M. Wt: 304.39
InChI Key: JDPJMIZYXVELIA-UHFFFAOYSA-N
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Description

This compound is a derivative of carbamic acid, specifically a tert-butyl carbamate . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of this compound involves the reaction of Carbamic acid, N-(5,6,7,8-tetrahydro-2-naphthalenyl)-, 1,1-dimethylethyl ester . Further details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 275.35 . It contains a carbamate group attached to a tert-butyl group and a tetrahydronaphthalen-2-yl group .


Physical and Chemical Properties Analysis

This compound is a white to slightly yellow needle-like substance . It has a molecular weight of 275.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Isomorphous Crystal Structures

Research by Baillargeon et al. (2017) explored the isostructural family of compounds, including tert-butyl derivatives. They studied the crystal structures of chlorodiacetylene and iododiacetylene derivatives, linking molecules via hydrogen and halogen bonds involving carbonyl groups. This research contributes to understanding the structural characteristics and bonding behaviors of tert-butyl carbamate derivatives (P. Baillargeon et al., 2017).

Tautomerism in Quinoxalines

Gómez et al. (2013) investigated the reaction of tert-butyl carbamates with acids, leading to novel tautomers in quinoxalines. Their study included X-ray molecular structure analysis and density functional theory (DFT) calculations, revealing insights into the tautomeric forms and stability of these compounds (Javier G Gómez et al., 2013).

Crystallographic Studies

Das et al. (2016) synthesized and characterized two tert-butyl carbamate derivatives, examining their crystal structures. Their work revealed the interplay of various hydrogen bonds, contributing to the understanding of molecular architecture and interactions in tert-butyl carbamate compounds (U. Das et al., 2016).

Synthesis and Reactions

Research by Lebel and Leogane (2005) focused on the synthesis of tert-butyl carbamates via a Curtius rearrangement. This work is significant for understanding the chemical synthesis pathways and potential applications of tert-butyl carbamate derivatives in various fields (H. Lebel & Olivier Leogane, 2005).

Radical Oxidation Studies

Ochiai et al. (1999) explored the radical oxidation of amides and related compounds with tert-butylperoxyiodanes. Their findings provide insights into the chemical behavior of tert-butyl carbamates under oxidation conditions, which is essential for their potential applications in organic synthesis (M. Ochiai et al., 1999).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions should be taken when handling it. This includes avoiding direct contact with skin and eyes, and avoiding exposure to high temperatures or open flames .

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-11-15(20)19-14-10-6-8-12-7-4-5-9-13(12)14/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPJMIZYXVELIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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